molecular formula C21H26BNO4 B7957096 Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B7957096
M. Wt: 367.2 g/mol
InChI Key: STTSUGZMIMUYIF-UHFFFAOYSA-N
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Description

Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of benzyl carbamate with a boronic ester derivative. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is often catalyzed by palladium complexes under mild conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can modulate enzymatic activity, influence signal transduction pathways, and alter cellular processes. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its biological activity .

Properties

IUPAC Name

benzyl N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO4/c1-15-11-12-17(22-26-20(2,3)21(4,5)27-22)13-18(15)23-19(24)25-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTSUGZMIMUYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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